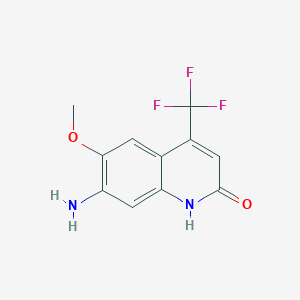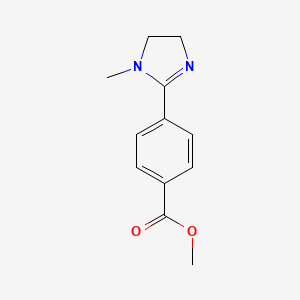![molecular formula C19H20N4OS2 B12588810 2-[(5,5-Dimethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)sulfanyl]-N-(2-thienylmethyl)acetamide](/img/structure/B12588810.png)
2-[(5,5-Dimethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)sulfanyl]-N-(2-thienylmethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(5,5-Dimethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)sulfanyl]-N-(2-thienylmethyl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that combines a triazoloisoquinoline core with a thienylmethylacetamide moiety. The presence of these functional groups imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5,5-Dimethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)sulfanyl]-N-(2-thienylmethyl)acetamide typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include hydrazonoyl halides, alkyl carbothioates, and triethylamine .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to achieve higher yields and purity. This includes controlling parameters such as temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-[(5,5-Dimethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)sulfanyl]-N-(2-thienylmethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfanyl or thienylmethylacetamide groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
科学的研究の応用
2-[(5,5-Dimethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)sulfanyl]-N-(2-thienylmethyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-[(5,5-Dimethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)sulfanyl]-N-(2-thienylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access .
類似化合物との比較
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar triazole core and exhibit diverse pharmacological activities.
1,2,4-Triazolo[4,3-a]pyrimidines: Known for their antimicrobial and anticancer properties.
1,2,4-Triazolo[1,5-a]pyrimidines: Studied for their potential as enzyme inhibitors and therapeutic agents.
Uniqueness
2-[(5,5-Dimethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)sulfanyl]-N-(2-thienylmethyl)acetamide stands out due to its unique combination of functional groups, which imparts distinct chemical and biological properties
特性
分子式 |
C19H20N4OS2 |
|---|---|
分子量 |
384.5 g/mol |
IUPAC名 |
2-[(5,5-dimethyl-6H-[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)sulfanyl]-N-(thiophen-2-ylmethyl)acetamide |
InChI |
InChI=1S/C19H20N4OS2/c1-19(2)10-13-6-3-4-8-15(13)17-21-22-18(23(17)19)26-12-16(24)20-11-14-7-5-9-25-14/h3-9H,10-12H2,1-2H3,(H,20,24) |
InChIキー |
NVAVUIJHGPJEGE-UHFFFAOYSA-N |
正規SMILES |
CC1(CC2=CC=CC=C2C3=NN=C(N31)SCC(=O)NCC4=CC=CS4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2-Phenylethenesulfonyl)-4-[(prop-2-en-1-yl)oxy]piperidine](/img/structure/B12588727.png)
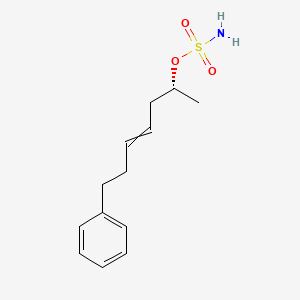
![{5-[([1,1'-Biphenyl]-4-yl)oxy]pentyl}(4,4-dibromobutyl)stannane](/img/structure/B12588731.png)
![N-[4-Chloro-3-iodo-2-(phenylethynyl)phenyl]formamide](/img/structure/B12588733.png)
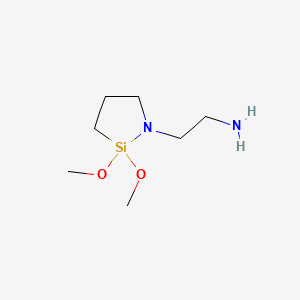
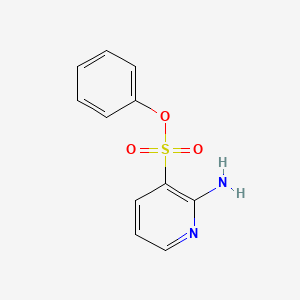


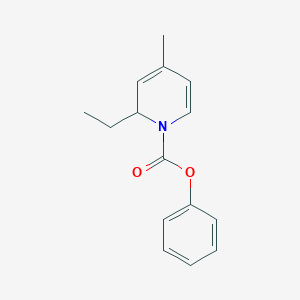
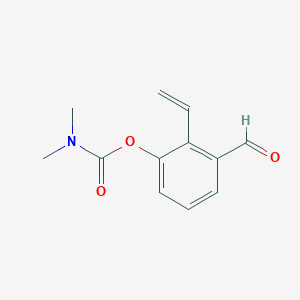
![3-Pyridinecarbonitrile, 2-bromo-4-[(4-methoxyphenyl)methoxy]-](/img/structure/B12588792.png)
![Benzene, [2-(1,1-dimethylethyl)-1-cyclobuten-1-yl]-](/img/structure/B12588796.png)
